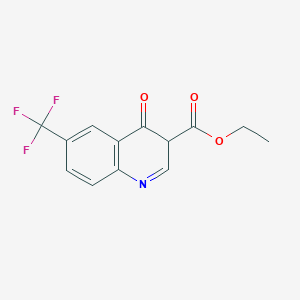![molecular formula C11H12O2 B12327900 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C11H12O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group and two methyl groups attached to the dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable vinylating agent under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst such as palladium to facilitate the vinylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-5-formylbenzo[d][1,3]dioxole or 2,2-dimethyl-5-carboxybenzo[d][1,3]dioxole.
Reduction: Formation of 2,2-dimethyl-5-ethylbenzo[d][1,3]dioxole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing it to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Vinylbenzo[d][1,3]dioxole: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
2,2-Dimethylbenzo[d][1,3]dioxole:
2,2-Dimethyl-5-iodobenzo[d][1,3]dioxole: Contains an iodine atom instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is unique due to the presence of both the vinyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethenyl-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-4-8-5-6-9-10(7-8)13-11(2,3)12-9/h4-7H,1H2,2-3H3 |
InChI Key |
LQNJFNVPOHTBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
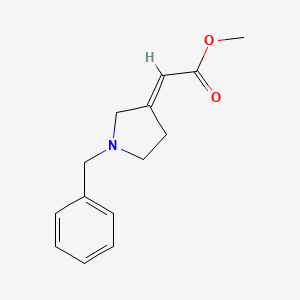
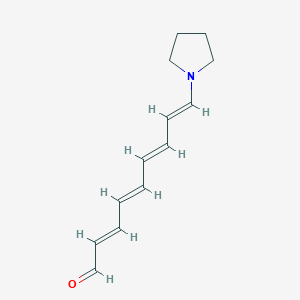
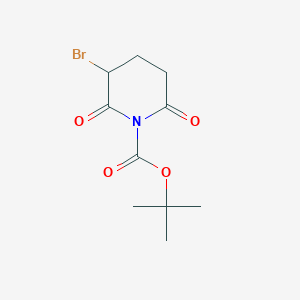
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)


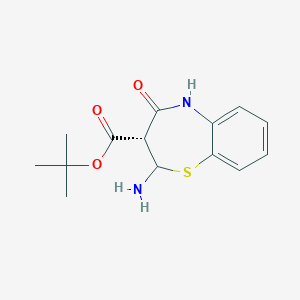
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
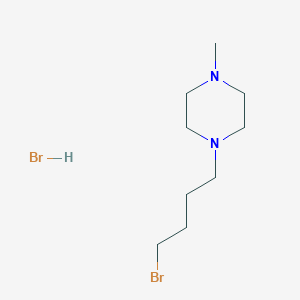
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

